5-HT1B Receptor Selectivity Advantage
Isamoltane hydrochloride exhibits a 27-fold selectivity for the 5-HT1B receptor over the 5-HT1A receptor (IC50 39 nM vs. 1070 nM) in radioligand binding assays. This selectivity is considerably greater than that of its closest in-class analogs: propranolol (5-HT1A/5-HT1B ratio = 2), oxprenolol (ratio = 3.5), and cyanopindolol (ratio = 8.7). The 5-HT1B activity is stereospecific to the (−)-enantiomer [1].
| Evidence Dimension | 5-HT1B vs 5-HT1A selectivity ratio |
|---|---|
| Target Compound Data | IC50 (5-HT1B) = 39 nM; IC50 (5-HT1A) = 1070 nM; Selectivity Ratio = 27-fold |
| Comparator Or Baseline | Propranolol: Selectivity ratio = 2; Oxprenolol: Selectivity ratio = 3.5; Cyanopindolol: Selectivity ratio = 8.7 |
| Quantified Difference | Isamoltane is 13.5-fold more selective than propranolol, 7.7-fold more selective than oxprenolol, and 3.1-fold more selective than cyanopindolol |
| Conditions | Radioligand binding using [125I]ICYP (5-HT1B) and [3H]8-OH-DPAT (5-HT1A) in rat brain membranes |
Why This Matters
Superior selectivity ensures more precise pharmacological isolation of 5-HT1B receptor-mediated functions without confounding 5-HT1A activation, which is critical for valid target validation studies.
- [1] Waldmeier PC, Williams M, Baumann PA, Bischoff S, Sills MA, Neale RF. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain. Naunyn Schmiedebergs Arch Pharmacol. 1988 Jun;337(6):609-20. View Source
